molecular formula C9H12ClN3 B11902490 (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride

(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride

Katalognummer: B11902490
Molekulargewicht: 197.66 g/mol
InChI-Schlüssel: NSIKZDYLGSUMLF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbenzimidazole with formaldehyde and ammonium chloride, followed by hydrochloric acid treatment to yield the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Wirkmechanismus

The mechanism of action of (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison: Compared to similar compounds, (2-Methyl-1H-benzo[d]imidazol-6-yl)methanamine hydrochloride may exhibit unique properties due to the position of the methyl group on the benzimidazole ring. This positional difference can influence its reactivity, biological activity, and overall efficacy in various applications .

Eigenschaften

Molekularformel

C9H12ClN3

Molekulargewicht

197.66 g/mol

IUPAC-Name

(2-methyl-3H-benzimidazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H11N3.ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;/h2-4H,5,10H2,1H3,(H,11,12);1H

InChI-Schlüssel

NSIKZDYLGSUMLF-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=C(N1)C=C(C=C2)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.